molecular formula C16H13NO4 B11842315 Benzamide, N-(5,6,7,8-tetrahydro-2,8-dioxo-2H-1-benzopyran-3-yl)- CAS No. 142071-43-0

Benzamide, N-(5,6,7,8-tetrahydro-2,8-dioxo-2H-1-benzopyran-3-yl)-

Cat. No.: B11842315
CAS No.: 142071-43-0
M. Wt: 283.28 g/mol
InChI Key: UGLPTNRAFFXSEW-UHFFFAOYSA-N
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Description

N-(2,8-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide: is a chemical compound with the molecular formula C16H13NO4. It is a derivative of chromene, a bicyclic compound that contains a benzene ring fused to a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,8-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide typically involves the reaction of 3-acetyl-4-hydroxycoumarin with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(2,8-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2,8-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,8-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • N-(2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide
  • 7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one

Uniqueness: N-(2,8-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

142071-43-0

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

N-(2,8-dioxo-6,7-dihydro-5H-chromen-3-yl)benzamide

InChI

InChI=1S/C16H13NO4/c18-13-8-4-7-11-9-12(16(20)21-14(11)13)17-15(19)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,17,19)

InChI Key

UGLPTNRAFFXSEW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)OC(=O)C(=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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